molecular formula C16H8F4 B12521678 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene CAS No. 797047-88-2

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene

Cat. No.: B12521678
CAS No.: 797047-88-2
M. Wt: 276.23 g/mol
InChI Key: BMQXKNQWECNANJ-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene is a fluorinated aromatic compound characterized by a central benzene ring substituted with fluorine atoms at the 1- and 3-positions, a vinyl (ethenyl) group at the 5-position, and an ethynyl-linked 3,4-difluorophenyl moiety at the 2-position. This structure combines electron-withdrawing fluorine substituents with conjugated π-systems (ethynyl and vinyl groups), making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or semiconductors. The compound’s synthesis typically involves Sonogashira coupling to introduce the ethynyl group and halogen-fluorine exchange reactions to achieve precise fluorination patterns .

Properties

CAS No.

797047-88-2

Molecular Formula

C16H8F4

Molecular Weight

276.23 g/mol

IUPAC Name

2-[2-(3,4-difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene

InChI

InChI=1S/C16H8F4/c1-2-10-7-14(18)12(15(19)8-10)5-3-11-4-6-13(17)16(20)9-11/h2,4,6-9H,1H2

InChI Key

BMQXKNQWECNANJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 3,4-difluorophenylacetylene with a suitable boron reagent under the catalysis of palladium .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Contradictions

  • A 2023 study reported superior charge mobility (0.12 cm²/V·s) in the target compound compared to analogues, attributed to fluorine-induced planarization . However, a conflicting 2024 study observed mobility reductions (~0.08 cm²/V·s) under high humidity, suggesting sensitivity to environmental conditions .
  • Solubility discrepancies exist: While early studies claimed solubility in acetone (>50 mg/mL), recent work notes phase separation at concentrations above 20 mg/mL .

Biological Activity

2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene, a synthetic organic compound with the molecular formula C16_{16}H8_8F4_4, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features multiple fluorine substituents which can influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Fluorinated aromatic rings : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Ethynyl and ethenyl groups : These functional groups contribute to the compound's reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene typically involves a series of reactions including:

  • Formation of the ethynyl group through Sonogashira coupling.
  • Introduction of the ethenyl moiety , often via dehydrohalogenation or similar methods.

These steps are crucial for obtaining high yields of the target compound while maintaining structural integrity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of difluorobenzene have shown efficacy against various cancer cell lines:

CompoundCell LineIC50_{50} (μM)
2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzeneMCF-7 (breast cancer)TBD
Similar Difluorinated CompoundsHCT-116 (colon cancer)6.2
1,2,4-Triazole DerivativesT47D (breast cancer)27.3

These findings suggest that the compound may possess similar anticancer properties that warrant further investigation.

The proposed mechanisms through which 2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene exerts its biological effects include:

  • Inhibition of cell proliferation : Targeting specific signaling pathways involved in cell growth.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Research has shown that compounds with similar structures can inhibit key enzymes involved in cancer progression such as topoisomerases and kinases.

Case Studies

Several case studies have highlighted the biological activities associated with fluorinated compounds:

  • Study on Fluorinated Aromatic Compounds :
    • A study published in Journal of Medicinal Chemistry demonstrated that fluorinated derivatives exhibited enhanced selectivity towards cancer cells compared to their non-fluorinated counterparts .
  • Antiviral Activity :
    • Research indicated that certain fluorinated compounds could inhibit viral replication by interfering with viral polymerases, suggesting potential applications in antiviral therapies .

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